2,4,7-Pteridinetriol, 6-methyl-
Overview
Description
2,4,7-Pteridinetriol, 6-methyl- is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological roles, including acting as pigments, enzyme cofactors, and in various biosynthetic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Pteridinetriol, 6-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-diamino-5-nitroso-2-phenyl pyrimidine with benzyl methyl ketone in the presence of potassium acetate . This reaction yields the desired pteridine derivative through a series of intermediate steps.
Industrial Production Methods: Industrial production of 2,4,7-Pteridinetriol, 6-methyl- may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4,7-Pteridinetriol, 6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties.
Scientific Research Applications
2,4,7-Pteridinetriol, 6-methyl- has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other pteridine derivatives and studying their chemical properties.
Biology: The compound is used in research on enzyme cofactors and biosynthetic pathways involving pteridines.
Mechanism of Action
The mechanism of action of 2,4,7-Pteridinetriol, 6-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme cofactor, participating in various biochemical reactions. It may also interact with nucleic acids and proteins, influencing their structure and function .
Comparison with Similar Compounds
Pterin: A related compound with similar structural features but different biological roles.
Tetrahydrobiopterin: A fully reduced form of pteridine, commonly found in biological systems.
Lumazine: Another pteridine derivative with distinct chemical and biological properties.
Uniqueness: 2,4,7-Pteridinetriol, 6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-methyl-1,8-dihydropteridine-2,4,7-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-2-5(12)9-4-3(8-2)6(13)11-7(14)10-4/h1H3,(H3,9,10,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWYCWAMYCGUSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(NC1=O)NC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953157 | |
Record name | 6-Methylpteridine-2,4,7-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31053-46-0 | |
Record name | NSC45774 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methylpteridine-2,4,7-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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